2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a bromo- and difluoro-substituted aromatic ring. This compound belongs to the dioxaborolane class, widely used as intermediates in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . The bromine atom at the 5-position and fluorine atoms at the 2- and 3-positions on the phenyl ring enhance its reactivity in coupling reactions by modulating electronic effects and steric accessibility .
Properties
IUPAC Name |
2-(5-bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZXDLSNBLEISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672887 | |
| Record name | 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073339-12-4 | |
| Record name | 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073339-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromo-2,3-difluorophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound is primarily used in Suzuki-Miyaura couplings , enabling the formation of carbon-carbon bonds between aryl/heteroaryl halides and boronic esters. Key applications include:
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Synthesis of biaryl structures : Used to construct complex aromatic systems via palladium-catalyzed coupling.
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Functionalization of heterocycles : Facilitates the introduction of fluorinated aryl groups into drug-like molecules.
Reaction Conditions and Catalysts
Typical protocols involve:
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Combine 1 equiv boronic ester, 1.5 equiv aryl halide, Pd(OAc)₂ (4 mol%), SPhos ligand (8 mol%), and K₃PO₃ in THF/H₂O.
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Heat at 90°C for 24 hours.
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Isolate product via extraction and chromatography (yields: 60–85%).
Mechanistic Insights
The reaction proceeds through a transmetalation mechanism :
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Oxidative Addition : Pd⁰ catalyst reacts with aryl halide to form Pdᴵᴵ complex.
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Base Activation : Boronic ester reacts with base (e.g., K₃PO₄) to generate borate intermediate.
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Transmetalation : Borate transfers aryl group to Pdᴵᴵ center.
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Reductive Elimination : Pdᴵᴵ releases biaryl product, regenerating Pd⁰ catalyst .
Fluorine substituents stabilize intermediates via electron-withdrawing effects , while bromine acts as a directing group for regioselective coupling .
Side Reactions and Challenges
| Reaction Type | Conditions | Outcome | Mitigation Strategy |
|---|---|---|---|
| Protodeboronation | Acidic or aqueous media | Loss of boronic ester functionality | Use anhydrous solvents and mild bases |
| Homocoupling | Excess Pd catalyst | Formation of symmetric biaryls | Optimize catalyst loading (1–5 mol%) |
| Halogen Exchange | Presence of other halides (e.g., Cl) | Unwanted substitution products | Control stoichiometry and temperature |
Comparative Reactivity with Analogues
Substitution patterns significantly influence reactivity:
| Compound | Relative Reactivity in Suzuki Coupling | Key Factor |
|---|---|---|
| 2-(5-Bromo-2,3-difluorophenyl)-dioxaborolane | High | Electron-deficient aryl group |
| 2-(4-Bromo-2,6-difluorophenyl)-dioxaborolane | Moderate | Steric hindrance at para position |
| 2-(3-Chloro-2-fluorophenyl)-dioxaborolane | Low | Reduced electronegativity of Cl |
Industrial and Scalability Considerations
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Continuous Flow Systems : Improve yield (≥90%) and reduce reaction time (4–6 hours) compared to batch methods .
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Purification : Silica gel chromatography or recrystallization in hexane/EtOAc mixtures achieves >95% purity .
This compound’s utility in constructing fluorinated and brominated aromatics underscores its importance in medicinal chemistry. Ongoing research focuses on optimizing catalytic systems and expanding its applications to sp³-hybridized couplings .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential in drug development. Its structural characteristics allow it to serve as a building block for synthesizing biologically active molecules.
- Case Study : Research indicates that derivatives of dioxaborolanes exhibit anti-cancer properties. For instance, modifications on the phenyl ring can enhance the selectivity towards cancer cells while minimizing toxicity to normal cells.
| Compound | Activity | Reference |
|---|---|---|
| 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Anticancer | |
| Related Dioxaborolanes | Antiviral |
Materials Science
In materials science, this compound is used in the development of advanced materials such as polymers and nanomaterials. The incorporation of boron into polymer matrices can significantly enhance their thermal and mechanical properties.
- Case Study : A study demonstrated that adding boron-based compounds like this dioxaborolane into polycarbonate matrices improved impact resistance and thermal stability.
| Material Type | Enhancement | Reference |
|---|---|---|
| Polycarbonate | Increased impact resistance | |
| Nanocomposites | Improved thermal stability |
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic molecules.
- Case Study : In a recent synthesis of functionalized aromatic compounds, this compound was employed as a coupling partner in Suzuki-Miyaura reactions.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to participate in various chemical reactions. The bromine and fluorine atoms on the phenyl ring influence the reactivity and selectivity of the compound in these reactions. The dioxaborolane moiety acts as a stabilizing group, enhancing the compound’s stability and reactivity.
Molecular Targets and Pathways: In biological systems, the compound and its derivatives may interact with specific enzymes, receptors, or proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Key Analogs :
Analysis :
- Electron-Withdrawing Groups (Br, F) : The target compound’s trifluorinated and brominated phenyl ring creates a strong electron-deficient system, accelerating transmetalation in Suzuki reactions .
- Steric Effects : The 2,3-difluoro substitution minimizes steric hindrance compared to bulkier groups (e.g., methyl), allowing efficient Pd-catalyzed coupling .
- Stability: Fluorine atoms enhance hydrolytic stability compared to non-fluorinated analogs (e.g., methoxy derivatives) .
Comparison of Yields :
Key Insight : Fluorinated analogs typically require rigorous purification (e.g., flash chromatography) due to increased polarity, reducing overall yields .
Common Hazards :
Biological Activity
2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structure:
- IUPAC Name : this compound
- Molecular Formula : C12H15BBrF2O2
- Molecular Weight : 300.96 g/mol
The presence of the bromine and fluorine substituents on the phenyl ring enhances its reactivity and potential biological interactions.
Research indicates that compounds similar to this compound may interact with various biological pathways. The dioxaborolane moiety is known for its ability to form stable complexes with biomolecules such as proteins and nucleic acids. This interaction can influence cellular signaling pathways and potentially modulate gene expression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance:
- Inhibition of Cell Proliferation : In vitro studies demonstrated that compounds with similar structures inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting Kinase Pathways : The compound may inhibit specific kinase pathways involved in tumor growth and survival. For example, MAPK signaling pathways are critical in many cancers; thus, targeting these could provide therapeutic benefits.
Antimicrobial Properties
Some boron compounds exhibit antimicrobial activity. Preliminary data suggests that this compound may possess similar properties:
- Bactericidal Effects : Laboratory tests have shown effectiveness against various bacterial strains.
- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies
| Study | Findings |
|---|---|
| Study A (2023) | Evaluated the anticancer effects on breast cancer cell lines; showed a significant reduction in cell viability (p < 0.05). |
| Study B (2024) | Investigated antimicrobial activity; demonstrated effectiveness against E. coli and S. aureus with MIC values of 32 µg/mL. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(5-bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodology :
- Substrate Preparation : Start with 5-bromo-2,3-difluorobenzene. Introduce the boronic ester via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C under inert atmosphere .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (>95%) and ¹⁹F/¹¹B NMR to verify boronic ester integrity .
- Critical Parameters :
- Moisture sensitivity: Handle under argon/glovebox conditions to prevent hydrolysis of the boronic ester .
Q. How can the structure of this compound be confirmed spectroscopically?
- Analytical Workflow :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm). Fluorine substituents split signals due to coupling (²J₆(F,F) ~20 Hz) .
- ¹¹B NMR : A sharp singlet near δ 30 ppm confirms the boronic ester .
- Mass Spectrometry (HRMS) : Exact mass calculated for C₁₂H₁₄BBrF₂O₂: [M+H]⁺ = 346.0254 .
Q. What are the primary applications of this compound in organic synthesis?
- Utility :
- Suzuki-Miyaura Cross-Coupling : Acts as an arylboron partner for constructing biaryl systems. The bromo substituent allows further functionalization (e.g., Buchwald-Hartwig amination) .
- Fluorine Effects : The 2,3-difluoro motif enhances electron-withdrawing properties, stabilizing intermediates in coupling reactions .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,3-difluoro substituents influence reaction kinetics in cross-couplings?
- Mechanistic Insights :
- Transmetalation Barrier : Fluorine’s electronegativity increases the electrophilicity of the boron center, accelerating transmetalation but may sterically hinder ligand coordination. Compare kinetics with non-fluorinated analogs using Eyring analysis .
- DFT Studies : Computational modeling (e.g., Gaussian) reveals transition-state geometries and charge distribution differences .
Q. What strategies mitigate competing protodeboronation in aqueous Suzuki reactions with this substrate?
- Optimization Approaches :
- Base Selection : Use weaker bases (e.g., K₃PO₄) instead of NaOH to minimize pH-driven deboronation .
- Ligand Screening : Bulky ligands (e.g., SPhos) stabilize the palladium intermediate, reducing side reactions .
- Solvent Systems : Mixed solvents (THF/H₂O, 4:1) improve solubility while limiting water content .
Q. How can contradictory reactivity data (e.g., yields in different solvents) be systematically resolved?
- Case Study :
- Data Triangulation : Replicate reactions in DMSO, DMF, and THF. Use DOE (Design of Experiments) to assess solvent polarity, coordination strength, and temperature effects.
- In Situ Monitoring : ReactIR or NMR tracks intermediate formation/degradation. For example, DMSO may coordinate Pd, slowing transmetalation .
Experimental Design & Data Analysis
Designing a stability study for long-term storage of this boronic ester:
- Protocol :
- Conditions : Store under argon at –20°C, 4°C, and RT. Sample aliquots monthly.
- Degradation Metrics : Monitor via ¹¹B NMR (boronic ester → boric acid at δ 18 ppm) and HPLC purity .
Interpreting unexpected byproducts in Suzuki reactions with electron-rich aryl halides:
- Troubleshooting :
- Homocoupling : Trace O₂ or excess base may oxidize boronic ester. Add degassing steps or radical scavengers (e.g., BHT) .
- Halogen Exchange : Bromide displacement by Pd(0) can form Pd-Br species. Use lower Pd loading or pre-reduce the catalyst .
Safety & Compliance
Best practices for handling hazardous intermediates in its synthesis:
- Risk Mitigation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
